Scientific Field: Gastrointestinal and Hepatic Pharmacology
Summary of the Application: Linderalactone (LIN) has been identified as a natural inhibitor of SHP2, a protein tyrosine phosphatase that acts as a therapeutic target of fibrosis.
Methods of Application or Experimental Procedures: The study involved screening 800 compounds from an in-house natural product library to identify novel SHP2 inhibitors for treating liver fibrosis. In vivo administration of LIN significantly ameliorated carbon tetrachloride (CCl4)-induced HSC activation and liver fibrosis by inhibiting the TGFβ/Smad3 pathway.
Results or Outcomes: The study found that LIN or its derivatives could be considered potential therapeutic agents against SHP2-related diseases, such as liver fibrosis or NASH.
Scientific Field: Nutrition and Food Science Technology
Summary of the Application: Lindera aggregata, which contains Linderalactone, has been used for thousands of years as traditional Chinese medicine and/or functional food.
Methods of Application or Experimental Procedures: The study involved a comprehensive insight into chemical constituents and pharmacological effects on L.
Scientific Field: Oncology
Summary of the Application: Linderalactone has been found to suppress pancreatic cancer development in vitro and in vivo.
Linderalactone is a sesquiterpene lactone characterized by its unique chemical structure and notable biological properties. It is primarily derived from the plant species Lindernia aggregate, where it has been identified as a significant bioactive compound. Linderalactone is recognized for its anticancer and antioxidant activities, making it a subject of interest in pharmacological research. Its chemical structure includes a lactone ring, which contributes to its reactivity and biological functions.
Linderalactone exhibits significant biological activities, particularly in cancer research. Notably:
The synthesis of linderalactone has been explored through various methodologies:
Linderalactone shares structural and functional similarities with several other sesquiterpene lactones. Here are some notable examples:
Compound Name | Source Plant | Biological Activity |
---|---|---|
Artemisinin | Artemisia annua | Antimalarial |
Costunolide | Costus speciosus | Anti-inflammatory, anticancer |
Chicoric Acid | Echinacea purpurea | Antioxidant, immunomodulatory |
Linderalactone stands out due to its specific mechanism of action in cancer therapy, particularly through the inhibition of the PI3K/AKT pathway, which is less commonly targeted by other sesquiterpene lactones. Additionally, its dual role as an antioxidant further distinguishes it from similar compounds that may focus solely on anticancer properties.